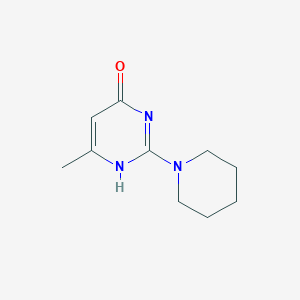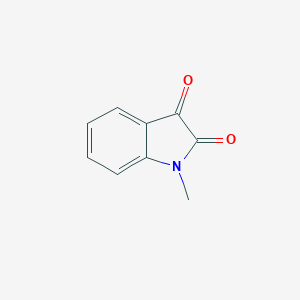![molecular formula C16H14N4 B182022 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole CAS No. 3575-07-3](/img/structure/B182022.png)
2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole
説明
“2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole” is a compound that contains a benzimidazole moiety . Benzimidazoles are a broad group of compounds that contain nitrogen atoms in their structure and can mimic properties of DNA bases . They show biological activities and are also used for spectral and catalytic properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been discussed in several studies . For instance, a new benzimidazole compound, N-benzimidazol-2-yl N′-benzyl proponamidine 2, has been synthesized and structurally characterized .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various techniques . For example, the compound N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide has a molecular formula of C13H17N3O and an average mass of 231.294 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on the nature of the substituents and the molecular structure . For instance, N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide has a density of 1.2±0.1 g/cm3, a boiling point of 535.4±33.0 °C at 760 mmHg, and a molar volume of 199.9±3.0 cm3 .科学的研究の応用
DNA Binding and Cellular Applications
The bis-benzimidazole family, including Hoechst 33258, a derivative closely related to "2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole," demonstrates strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes it invaluable as a fluorescent DNA stain for cellular and molecular biology applications, including chromosome and nuclear staining, analysis of nuclear DNA content through flow cytometry, and plant chromosome analysis. Beyond staining, Hoechst derivatives also find uses in radioprotection and as topoisomerase inhibitors, serving as a basis for rational drug design and molecular biology research (Issar & Kakkar, 2013).
Pharmacological and Biological Activities
Benzimidazole derivatives exhibit a wide range of pharmacological and biological activities, attributed to various substitutions around the benzimidazole nucleus. These activities include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and central nervous system stimulant and depressant effects. The structural diversity allows for the development of therapeutic agents across a spectrum of diseases, making benzimidazoles a cornerstone in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Anticancer Research
The exploration of benzimidazole hybrids has shown significant progress in anticancer potential. These derivatives act through various mechanisms, including DNA intercalation, functioning as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The structure-activity relationship (SAR) analysis of benzimidazole derivatives provides insights into the synthesis of targeted compounds for cancer therapy, highlighting the importance of substituent variation for potency and selectivity (Akhtar et al., 2019).
Agricultural and Veterinary Applications
In agriculture and veterinary medicine, benzimidazoles serve as fungicides and anthelmintic drugs. Their mode of action, particularly in inhibiting microtubule assembly by binding to the tubulin molecule, underpins their efficacy in treating infections and infestations in plants and animals, respectively. This understanding facilitates the use of benzimidazoles in studying fungal cell biology and molecular genetics, leveraging these compounds as tools for investigating tubulin structure and microtubule function (Davidse, 1986).
Antimicrobial Applications
Benzimidazole derivatives have demonstrated significant antimicrobial activity, underlining their importance in addressing bacterial infections. The structural variability of these compounds allows for the optimization of antibacterial properties, providing a pathway for the development of novel antimicrobial agents (Negi, Kumar, Singh, & Singh, 2017).
特性
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHZMUOBBZTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291832 | |
| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole | |
CAS RN |
3575-07-3 | |
| Record name | 3575-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)


![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)

![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)